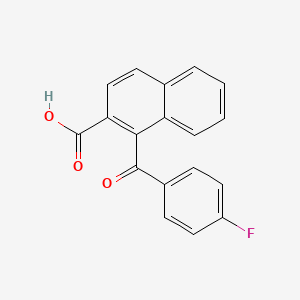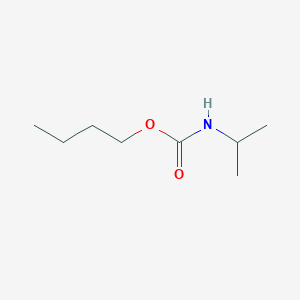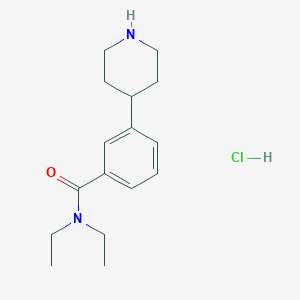
N,N-diethyl-3-(piperidin-4-yl)benzamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethyl-3-(piperidin-4-yl)benzamide hydrochloride is a synthetic compound that belongs to the class of benzamide derivatives. It is characterized by the presence of a piperidine ring attached to a benzamide core, with diethyl groups on the nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-3-(piperidin-4-yl)benzamide hydrochloride typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-aminobenzoic acid with diethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Introduction of the Piperidine Ring: The piperidine ring is introduced by reacting the benzamide intermediate with 4-piperidone hydrochloride under reductive amination conditions. This step often involves the use of a reducing agent such as sodium triacetoxyborohydride.
Formation of the Hydrochloride Salt: The final compound is obtained by treating the free base with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated purification systems.
化学反应分析
Types of Reactions
N,N-diethyl-3-(piperidin-4-yl)benzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.
Major Products Formed
Oxidation: N-oxides of N,N-diethyl-3-(piperidin-4-yl)benzamide.
Reduction: Reduced amine derivatives.
Substitution: Substituted piperidine derivatives.
科学研究应用
N,N-diethyl-3-(piperidin-4-yl)benzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a modulator of biological pathways, including its effects on enzyme activity and receptor binding.
Medicine: Explored for its potential therapeutic effects, including its role as an analgesic, anti-inflammatory, and anticancer agent.
Industry: Utilized in the development of pharmaceuticals and agrochemicals, as well as in the synthesis of specialty chemicals.
作用机制
The mechanism of action of N,N-diethyl-3-(piperidin-4-yl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it has been shown to inhibit the activity of hypoxia-inducible factor 1 (HIF-1), a transcription factor involved in cellular response to hypoxia. This inhibition can lead to the downregulation of target genes involved in cell proliferation and survival, thereby exerting anticancer effects .
相似化合物的比较
N,N-diethyl-3-(piperidin-4-yl)benzamide hydrochloride can be compared with other benzamide derivatives and piperidine-containing compounds:
N-(piperidin-4-yl)benzamide: Similar structure but lacks the diethyl groups on the nitrogen atom, leading to different biological activities.
N-methyl-3-(piperidin-4-yl)benzamide hydrochloride: Contains a methyl group instead of diethyl groups, resulting in variations in its pharmacological profile.
4-bromo-N-(1-(2,6-difluorobenzyl)piperidin-4-yl)benzamide: A derivative with additional halogen substitution, which can alter its binding affinity and selectivity for molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities compared to its analogs.
属性
分子式 |
C16H25ClN2O |
|---|---|
分子量 |
296.83 g/mol |
IUPAC 名称 |
N,N-diethyl-3-piperidin-4-ylbenzamide;hydrochloride |
InChI |
InChI=1S/C16H24N2O.ClH/c1-3-18(4-2)16(19)15-7-5-6-14(12-15)13-8-10-17-11-9-13;/h5-7,12-13,17H,3-4,8-11H2,1-2H3;1H |
InChI 键 |
LPHYOWDYIWCWFQ-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(=O)C1=CC=CC(=C1)C2CCNCC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N-methylmethanamine](/img/structure/B13994981.png)

![2-Oxo-4-phenyl-1-oxaspiro[4.5]decane-3-carboxamide](/img/structure/B13994989.png)




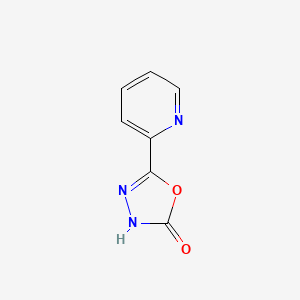
![2-[(6-Chloro-5-iodo-2-methylsulfonyl-imidazo[4,5-b]pyridin-1-yl)methoxy]ethyl-trimethyl-silane](/img/structure/B13995021.png)
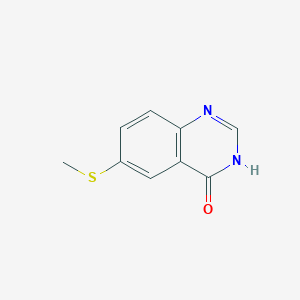
![Dimethyl [(anthracen-9-yl)methylidene]propanedioate](/img/structure/B13995036.png)
